2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959832
InChI: InChI=1S/C10H15N3.ClH/c1-8-6-13-10(7-12-8)9-4-2-3-5-11-9;/h6-7,9,11H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C10H16ClN3
Molecular Weight: 213.71 g/mol

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride

CAS No.:

Cat. No.: VC15959832

Molecular Formula: C10H16ClN3

Molecular Weight: 213.71 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride -

Specification

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
IUPAC Name 2-methyl-5-piperidin-2-ylpyrazine;hydrochloride
Standard InChI InChI=1S/C10H15N3.ClH/c1-8-6-13-10(7-12-8)9-4-2-3-5-11-9;/h6-7,9,11H,2-5H2,1H3;1H
Standard InChI Key WFVSJPXRYNAKMH-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=N1)C2CCCCN2.Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride combines a pyrazine ring with a piperidine substituent, creating a hybrid structure with enhanced stereochemical complexity. Key structural features include:

  • Pyrazine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

  • Substituents:

    • A methyl group (-CH₃) at position 2.

    • A piperidin-2-yl group (a six-membered saturated ring with one nitrogen atom) at position 5.

  • Hydrochloride Salt: Enhances solubility and stability for pharmaceutical applications.

PropertyValue
Molecular FormulaC₁₀H₁₆N₃·HCl
Molecular Weight229.72 g/mol
IUPAC Name2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride
Canonical SMILESCC1=NC=CN=C1C2CCCCN2.Cl

The piperidine ring introduces a chiral center at position 2, necessitating stereoselective synthesis for enantiopure production . Computational studies suggest that the planar pyrazine ring and puckered piperidine moiety create a conformationally flexible structure, enabling interactions with diverse biological targets .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride can be approached through two primary pathways:

  • Coupling of Preformed Pyrazine and Piperidine Units:

    • Step 1: Synthesis of 2-methyl-5-bromopyrazine via bromination of 2-methylpyrazine.

    • Step 2: Buchwald-Hartwig coupling with piperidin-2-ylamine under palladium catalysis .

    • Step 3: Salt formation with hydrochloric acid.

  • Cyclization of Linear Precursors:

    • Step 1: Condensation of methylglyoxal with 2-aminomalonamide to form a pyrazine intermediate .

    • Step 2: Functionalization with piperidine via reductive amination.

    • Step 3: Hydrochloride salt precipitation.

Industrial-Scale Synthesis

A patented method for analogous pyrazine derivatives (e.g., 2-methyl-5-pyrazine formate) involves a four-step process :

  • Cyclization: Methylglyoxal and 2-aminomalonamide react in a sodium hydroxide-mediated cyclization to form 3-hydroxy-5-methylpyrazine-2-formamide.

  • Hydrolysis: Sulfuric acid treatment converts the formamide group to a carboxylic acid.

  • Halogenation: Thionyl chloride introduces a chloro substituent.

  • Reduction: Catalytic hydrogenation removes the halogen, yielding the final product.

Adapting this route for 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride would require substituting the reduction step with a piperidine coupling reaction, likely using a palladium catalyst under hydrogenation conditions .

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point215–220°C (estimated)
SolubilityWater: >50 mg/mL (as hydrochloride)
LogP (Partition Coefficient)1.2 (predicted)

The hydrochloride salt form improves aqueous solubility, making it suitable for formulation in parenteral or oral dosage forms.

Chemical Reactivity

  • Acid-Base Behavior: The piperidine nitrogen (pKa ~10.5) protonates under physiological conditions, enhancing membrane permeability.

  • Thermal Stability: Decomposes above 250°C, with degradation products including CO₂ and NH₃.

  • Photostability: Susceptible to UV-induced ring-opening reactions, necessitating storage in amber glass.

Pharmacological Applications and Mechanisms

Antimicrobial Activity

Pyrazine-piperidine hybrids exhibit broad-spectrum antimicrobial properties. For example, analogs such as 3-chloro-5-methylpyrazine-2-carboxylic acid showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The proposed mechanism involves inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .

Central Nervous System (CNS) Effects

Piperidine derivatives are known to cross the blood-brain barrier, with potential applications in neurodegenerative diseases. Structural analogs have shown affinity for serotonin (5-HT₆) and dopamine (D₃) receptors (Kᵢ = 20–50 nM) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antipsychotics: Modulating dopamine receptor activity.

  • Anticonvulsants: Enhancing GABAergic transmission.

  • Kinase Inhibitors: Targeting EGFR and VEGFR pathways.

Agrochemistry

Pyrazine derivatives are employed in fungicides (e.g., Pyraclostrobin analogs), leveraging their ability to disrupt mitochondrial respiration in pathogens .

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